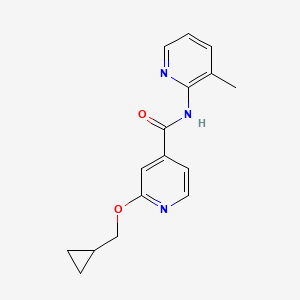

2-(cyclopropylmethoxy)-N-(3-methylpyridin-2-yl)pyridine-4-carboxamide

Description

2-(Cyclopropylmethoxy)-N-(3-methylpyridin-2-yl)pyridine-4-carboxamide is a pyridine-based carboxamide derivative characterized by a cyclopropylmethoxy substituent at the 2-position of the pyridine ring and a 3-methylpyridin-2-yl group attached via an amide linkage. This compound’s structural determination likely employs crystallographic tools such as SHELX or SIR97 , which are widely used for small-molecule refinement and structure solution.

Properties

IUPAC Name |

2-(cyclopropylmethoxy)-N-(3-methylpyridin-2-yl)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O2/c1-11-3-2-7-18-15(11)19-16(20)13-6-8-17-14(9-13)21-10-12-4-5-12/h2-3,6-9,12H,4-5,10H2,1H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUKQSYOVONYGAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)NC(=O)C2=CC(=NC=C2)OCC3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopropylmethoxy)-N-(3-methylpyridin-2-yl)pyridine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:

Formation of the cyclopropylmethoxy group: This can be achieved by reacting cyclopropylmethanol with a suitable base and an alkylating agent.

Pyridine ring functionalization:

Amide bond formation: The final step involves coupling the functionalized pyridine with a carboxylic acid derivative to form the carboxamide.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(cyclopropylmethoxy)-N-(3-methylpyridin-2-yl)pyridine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Halogenating agents like thionyl chloride (SOCl2) or nucleophiles like sodium methoxide (NaOMe).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyridine N-oxides, while reduction could lead to the corresponding amines.

Scientific Research Applications

Targeting Enzymatic Pathways

The compound has been investigated for its ability to inhibit specific enzymes involved in disease pathways. For instance, studies have shown that derivatives of this compound can selectively inhibit mono-ADP ribosyltransferases (ARTs), which are implicated in cancer and neurodegenerative diseases. The binding affinity and selectivity are critical for therapeutic efficacy, as demonstrated in various docking studies .

Anticancer Activity

Research indicates that this compound exhibits anticancer properties by modulating pathways associated with tumor growth. In vitro studies have highlighted its effectiveness against various cancer cell lines, showcasing its potential as a lead compound for the development of novel anticancer agents .

Neuroprotective Effects

The neuroprotective capabilities of compounds similar to 2-(cyclopropylmethoxy)-N-(3-methylpyridin-2-yl)pyridine-4-carboxamide have been explored, particularly in models of neurodegeneration. These studies suggest that the compound may help mitigate oxidative stress and inflammation in neuronal cells, contributing to its potential use in treating neurodegenerative disorders .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. The following table summarizes key modifications and their impact on biological activity:

Case Study 1: Inhibition of PARP10

A study focused on the inhibition of PARP10 by derivatives of this compound showed that specific substitutions could significantly enhance selectivity and potency against cancerous cells. The research utilized differential scanning fluorimetry and docking studies to elucidate the binding interactions at the molecular level .

Case Study 2: Neuroprotective Mechanisms

Another investigation assessed the neuroprotective effects of related compounds in models of Alzheimer's disease. The results indicated that these compounds could reduce amyloid-beta aggregation and improve cognitive function in animal models, suggesting their potential as therapeutic agents for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 2-(cyclopropylmethoxy)-N-(3-methylpyridin-2-yl)pyridine-4-carboxamide would depend on its specific biological target. Generally, such compounds can interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Similarities and Variations

The compound shares a pyridine-4-carboxamide backbone with several analogs (Table 1). Key differences lie in substituent groups, which influence physicochemical properties and biological interactions.

Table 1: Structural Comparison of Pyridine Carboxamide Derivatives

Key Comparative Insights

Substituent Effects on Lipophilicity :

- The cyclopropylmethoxy group in the target compound introduces moderate lipophilicity, whereas the sulfonamide in and hydroxyl group in enhance hydrophilicity. The thiazole and bromophenyl groups in and significantly increase molecular bulk and lipophilicity.

Pharmacophore Diversity :

- The dihydropyridine core in is associated with calcium channel blockade, contrasting with the fully aromatic pyridine in the target compound, which may favor kinase or protease inhibition.

Synthetic Accessibility: The ethynyl-linked quinolinyl sulfonamide in and the thiazole ring in introduce synthetic complexity compared to the target compound’s simpler substituents.

Implications for Drug Design

- Target Selectivity : The 3-methylpyridin-2-yl group in the target compound may engage in π-π stacking or hydrogen bonding distinct from the dimethyl carboxamide in or the methoxyphenyl in .

- Metabolic Stability : Cyclopropane rings are less prone to oxidative metabolism than cyclohexyl or cyclobutyl groups, suggesting improved pharmacokinetics.

- Solubility vs. Permeability : Hydrophilic groups (e.g., sulfonamide in ) enhance solubility but may reduce blood-brain barrier penetration, whereas lipophilic groups (e.g., thiazole in ) favor membrane permeability.

Biological Activity

2-(Cyclopropylmethoxy)-N-(3-methylpyridin-2-yl)pyridine-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic potential.

Chemical Structure

The compound has the following chemical structure:

- Chemical Formula : C14H16N2O2

- IUPAC Name : this compound

Research indicates that this compound acts primarily as an inhibitor of certain enzymes involved in cellular signaling pathways. Its structural features, including the cyclopropylmethoxy group and the pyridine moiety, contribute to its binding affinity for target proteins.

- Enzyme Inhibition : The compound has shown promising results as an inhibitor of phosphodiesterase (PDE) enzymes, which play a critical role in various signaling pathways. PDE inhibitors are known for their therapeutic effects in conditions such as asthma and erectile dysfunction .

- Anti-inflammatory Properties : In vitro studies have demonstrated that this compound can inhibit the release of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases .

- Antitumor Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against certain cancer cell lines, possibly through apoptosis induction and cell cycle arrest mechanisms .

Case Studies

Several studies have explored the biological activity of this compound:

- Study on PDE Inhibition : A study published in a medicinal chemistry journal reported that the compound effectively inhibited PDE10A with an IC50 value in the low nanomolar range, indicating strong potency .

- Cytotoxicity Assays : Another investigation assessed the cytotoxic effects on human cancer cell lines (e.g., HeLa and MCF-7). Results showed a significant reduction in cell viability at concentrations above 10 µM, with IC50 values ranging from 5 to 15 µM depending on the cell line .

Data Table

The following table summarizes key findings from various studies regarding the biological activity of the compound:

Q & A

Basic: What are the key structural features of 2-(cyclopropylmethoxy)-N-(3-methylpyridin-2-yl)pyridine-4-carboxamide that influence its reactivity?

The compound’s reactivity is governed by:

- Pyridine and carboxamide motifs : The pyridine ring (electron-deficient) and carboxamide group (hydrogen-bonding capability) facilitate interactions with biological targets or catalysts .

- Cyclopropylmethoxy substituent : The strained cyclopropane ring enhances metabolic stability and modulates lipophilicity, impacting solubility and membrane permeability .

- 3-Methylpyridin-2-yl group : The methyl group sterically influences binding affinity, while the pyridine nitrogen participates in coordination or π-π stacking .

Methodological Insight : Use computational tools (e.g., DFT calculations) to map electrostatic potential surfaces and predict nucleophilic/electrophilic sites.

Basic: What are common synthetic routes for this compound, and what critical reaction conditions are required?

A typical synthesis involves:

- Stepwise coupling : React pyridine-4-carboxylic acid derivatives with 3-methylpyridin-2-amine via amidation, followed by O-alkylation with cyclopropylmethyl bromide .

- Key conditions :

Validation : Monitor reaction progress via TLC or HPLC, and confirm purity (>98%) using column chromatography .

Basic: Which analytical techniques are most effective for characterizing this compound?

- NMR spectroscopy : Assign peaks for cyclopropane protons (δ 0.5–1.5 ppm) and pyridine aromatic signals (δ 7.5–8.5 ppm) .

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (if single crystals are obtainable) .

Advanced: How can researchers optimize reaction yield and purity for large-scale synthesis?

- Computational-guided optimization : Use quantum chemical calculations (e.g., Gaussian) to model transition states and identify rate-limiting steps .

- Process parameters :

- Scale-up challenges : Address exothermicity via controlled addition of reagents and inline IR monitoring .

Case Study : reports 99% purity using iterative recrystallization from ethanol/water .

Advanced: What strategies are recommended for designing bioactivity assays targeting this compound’s potential therapeutic applications?

- In vitro assays :

- Enzyme inhibition : Use fluorescence polarization or SPR to measure binding kinetics with kinases or receptors .

- Cellular uptake : Label the compound with a fluorophore (e.g., BODIPY) and track localization via confocal microscopy .

- In vivo models : Prioritize pharmacokinetic studies in rodents to assess bioavailability and metabolite profiling .

- Dose-response analysis : Apply Hill equation modeling to determine EC₅₀/IC₅₀ values .

Advanced: How should researchers resolve contradictions in pharmacological data (e.g., conflicting IC₅₀ values across studies)?

- Data triangulation :

- Meta-analysis : Pool data from multiple studies and apply multivariate regression to identify confounding variables (e.g., buffer pH, assay temperature) .

Example : highlights structural analogs where trifluoromethyl groups alter binding affinity by 10-fold due to hydrophobic pocket interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.